tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
Overview
Description
tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxirane (epoxide) ring attached to a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with an epoxide-containing reagent. One common method is the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of diols or hydroxy carbamates.
Reduction: Formation of alcohols or hydroxy carbamates.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides and carbamates. It can also be used as a probe to investigate the activity of specific enzymes .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves the interaction of the epoxide ring with nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate
Uniqueness: tert-Butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate is unique due to the presence of both a methyl group and an oxirane ring attached to the carbamate functional group. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10(4)5-7-6-12-7/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOEXHSNVCYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135614-99-2 | |
Record name | tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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